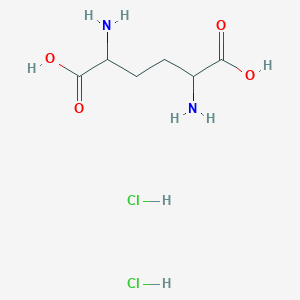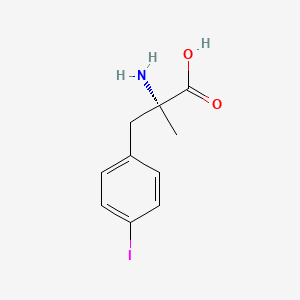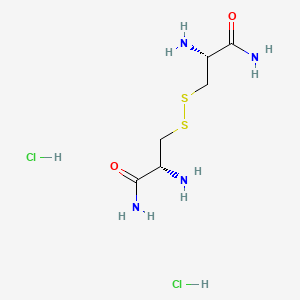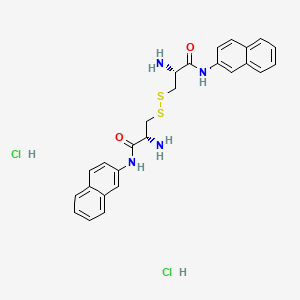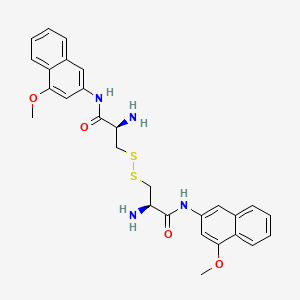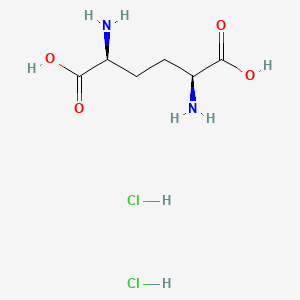
H-D-Dab(Boc)-Ome HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Dab(Boc)-Ome HCl is a peptide that has been extensively studied for its potential applications in scientific research. This peptide has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Detaillierte Synthesemethode
Starting Materials
H-Dab-OH, Boc2O, Ome, HCl, DMF, DIC, DIPEA, DCM
Reaction
Step 1: Dissolve H-Dab-OH in DMF and add Boc2O, DIC, and DIPEA to the reaction mixture., Step 2: Stir the reaction mixture at room temperature for 2 hours., Step 3: Add DCM to the reaction mixture and wash the organic layer with water and brine., Step 4: Dry the organic layer with anhydrous Na2SO4 and evaporate the solvent to obtain H-D-Dab(Boc)-OH as a white solid., Step 5: Dissolve H-D-Dab(Boc)-OH in DCM and add Ome and HCl to the reaction mixture., Step 6: Stir the reaction mixture at room temperature for 2 hours., Step 7: Wash the organic layer with water and brine, and dry with anhydrous Na2SO4., Step 8: Evaporate the solvent to obtain H-D-Dab(Boc)-Ome HCl as a white solid., Step 9: Deprotect the Boc group by adding TFA to the reaction mixture., Step 10: Stir the reaction mixture at room temperature for 1 hour., Step 11: Evaporate the solvent and wash the residue with diethyl ether., Step 12: Dry the product under vacuum to obtain H-D-Dab-Ome HCl as a white solid.
Wirkmechanismus
The mechanism of action of H-D-Dab(Boc)-Ome HCl is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the induction of apoptosis in cancer cells. The peptide contains a positively charged amino acid, which interacts with the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. In cancer cells, H-D-Dab(Boc)-Ome HCl has been shown to induce apoptosis through the activation of caspase enzymes.
Biochemische Und Physiologische Effekte
H-D-Dab(Boc)-Ome HCl has been found to have a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth and induce apoptosis in cancer cells. In addition, the peptide has been found to have anti-inflammatory and antioxidant properties. H-D-Dab(Boc)-Ome HCl has also been shown to have an effect on the immune system, stimulating the production of cytokines and enhancing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
H-D-Dab(Boc)-Ome HCl has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The peptide can be synthesized using standard SPPS techniques and is stable under a range of conditions. However, H-D-Dab(Boc)-Ome HCl has some limitations, including its relatively low potency compared to other antimicrobial peptides and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on H-D-Dab(Boc)-Ome HCl. One area of interest is the development of more potent analogs of the peptide for use in antimicrobial and anticancer applications. Another area of research is the use of H-D-Dab(Boc)-Ome HCl as a carrier molecule for targeted drug delivery. Additionally, the peptide's immunomodulatory properties could be explored further for potential applications in immunotherapy.
Wissenschaftliche Forschungsanwendungen
H-D-Dab(Boc)-Ome HCl has been used in various scientific research applications, including drug discovery, peptide-based vaccines, and bioconjugation. The peptide has been found to have antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, H-D-Dab(Boc)-Ome HCl has been used as a carrier molecule for drug delivery and has been conjugated with various molecules, such as fluorescent dyes and radioisotopes, for imaging applications.
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETISTBVDHNRBD-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

